2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with an amino group, a benzamido group, and a thioacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and an amidine derivative under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Thioacetic Acid Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetic acid moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The amino and benzamido groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Various Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, influencing biochemical pathways.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of derivatives with specific desired properties.
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Amino-5-(4-chlorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- 2-((4-Amino-5-(4-methoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- 2-((4-Amino-5-(4-nitrobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
Uniqueness
Compared to its analogs, 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is unique due to the presence of the 4-methylbenzamido group. This substitution can influence the compound’s biological activity, solubility, and overall chemical reactivity, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methylbenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-7-2-4-8(5-3-7)12(21)16-10-11(15)17-14(18-13(10)22)23-6-9(19)20/h2-5H,6H2,1H3,(H,16,21)(H,19,20)(H3,15,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIGVYVSDYPJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.